2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline
Overview
Description
Synthesis Analysis The synthesis of compounds related to 2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline often involves complex reactions utilizing piperidine motifs as key linkers. For example, novel dendritic G-2 melamines comprising piperidine motifs and 4-(n-octyloxy)aniline as a peripheral unit were synthesized starting from 4-amino-1-(tert-butoxycarbonyl)piperidine (Sacalis et al., 2019). The synthesis showcases the reactivity of piperidine in forming complex structures.
Molecular Structure Analysis Molecular structure investigations of compounds incorporating piperidine/aniline moieties reveal detailed insights into their intermolecular interactions. X-ray crystallography, combined with Hirshfeld and DFT calculations, were used to analyze the molecular packing and dominant interactions in compounds (Shawish et al., 2021). These studies provide valuable information on the chemical environment and potential reactivity of such molecules.
Chemical Reactions and Properties Chemical properties of related compounds show diverse reactivity. For instance, the combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride forms a potent thiophile, demonstrating the ability of piperidine derivatives to participate in complex chemical transformations (Crich & Smith, 2001).
Scientific Research Applications
Synthesis and Molecular Structure Investigations : This study focused on synthesizing s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. It explored molecular structure investigations using X-ray crystallography, Hirshfeld, and DFT calculations, analyzing intermolecular interactions and predicting electronic properties and NMR spectra (Shawish et al., 2021).
Synthesis of Trifluoromethyl-Substituted Quinolinones : This research involved the synthesis of 4-trifluoromethyl-2-quinolinones, starting from ortho-lithiated tert-Bu N-arylcarbamates and N-(trifluoromethyl)piperidine, providing a convenient method for the synthesis of these compounds (Leroux et al., 2006).
Anticancer Activity : A series of aniline derivatives synthesized from 2-(piperidin-1-yl)quinoline-3-carbaldehyde were evaluated for their in vitro anticancer activity against various human cells. This study highlights the potential use of these compounds in cancer treatment (Subhash & Bhaskar, 2021).
Dendritic Melamines Synthesis : This paper reports the synthesis of novel dendritic G-2 melamines comprising piperidine motifs, exploring their molecular structure and self-assembly properties. It demonstrates the application of these compounds in nanotechnology and materials science (Sacalis et al., 2019).
Corrosion Inhibition : Research on piperidine derivatives showed their effectiveness as corrosion inhibitors for iron. Quantum chemical calculations and molecular dynamics simulations were used to investigate their adsorption and inhibition properties (Kaya et al., 2016).
Synthesis of Piperidine Derivatives : A study developed an efficient one-pot procedure for preparing functionalized piperidine derivatives, demonstrating the versatility of these compounds in organic synthesis (Shaterian & Azizi, 2013).
properties
IUPAC Name |
2-piperidin-1-yl-5-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)9-4-5-11(10(16)8-9)17-6-2-1-3-7-17/h4-5,8H,1-3,6-7,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BERRRZOJDANPHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00933687 | |
Record name | 2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00933687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline | |
CAS RN |
1496-40-8, 27429-68-1 | |
Record name | 2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00933687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(piperidin-1-yl)-5-(trifluoromethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 27429-68-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.